S1P₁ Agonist Potency Directly Benchmarked Against SEW2871 in the Same MLSMR Confirmatory Assay
In the MLSCN‑sponsored S1P₁ agonist dose‑response assay (PubChem AID 468), 2-methyl-4-(4-(4-propylphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol exhibited an EC₅₀ of 12,910 nM (≈12.9 µM) [1]. The assay employed CHO‑K1 cells stably expressing human S1P₁ and a CRE‑β‑lactamase reporter, with all data normalised to the maximal response of the S1P₁‑selective reference agonist SEW2871 (EC₁₀₀ = 1 µM; EC₅₀ = 2 nM) [2]. Under identical experimental conditions, SEW2871 is therefore approximately 6,450‑fold more potent than the target compound. This large potency differential positions 394228‑82‑1 as a low‑potency S1P₁ agonist suitable for applications requiring weak receptor engagement or for use as a negative‑control probe in assays where strong agonism would saturate the system.
| Evidence Dimension | S1P₁ agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 12,910 nM (12.9 µM) |
| Comparator Or Baseline | SEW2871, S1P₁‑selective agonist, EC₅₀ = 2 nM; EC₁₀₀ = 1,000 nM |
| Quantified Difference | Target compound is ~6,450‑fold less potent than SEW2871 on an EC₅₀ basis |
| Conditions | CHO‑K1 cells expressing human S1P₁; CRE‑β‑lactamase reporter; forskolin EC₈₀ challenge; EC₂₀ SEW2871 background; data normalised to SEW2871 EC₁₀₀ |
Why This Matters
For researchers needing a weak S1P₁ agonist to probe partial pathway activation or to serve as a low‑potency comparator, the precise 6,450‑fold potency offset against the industry‑standard tool SEW2871 constitutes a clearly defined, experimentally validated differentiation criterion.
- [1] BindingDB Ki Summary: S1P₁ agonist EC₅₀ = 12,910 nM for BDBM37059 (CID 5771389) in PubChem AID 468. BindingDB (accessed 2026). View Source
- [2] PubChem BioAssay AID 468: Assay Description and Protocol. Deposited by The Scripps Research Institute Molecular Screening Center (2007). View Source
